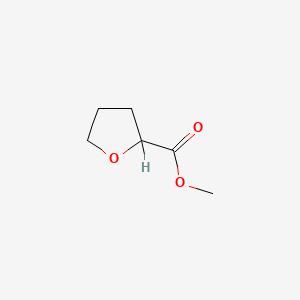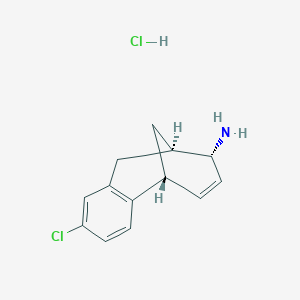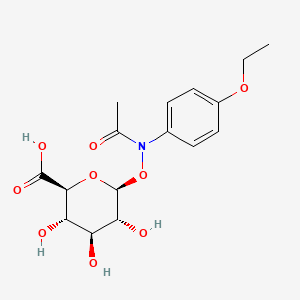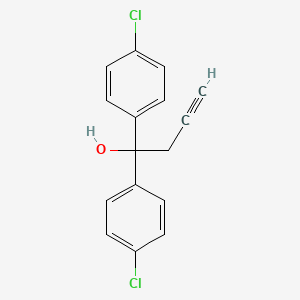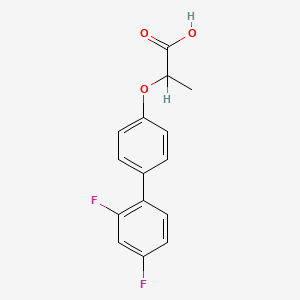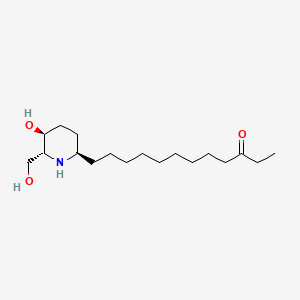
(+)-Prosopinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Prosopinine is a sphingolipid.
Applications De Recherche Scientifique
Understanding Plant Stress Resistance
Glycine betaine (GB) and proline are essential organic osmolytes in various plant species, responding to environmental stressors such as drought, extreme temperatures, and salinity. These compounds are thought to maintain enzyme and membrane integrity, facilitating osmotic adjustment in stressed plants. However, their precise roles in plant osmotolerance remain debated. While some studies indicate a positive correlation between the accumulation of GB and proline and stress tolerance, others suggest that their increased concentration is a consequence rather than an adaptive response to stress. This review discusses the evidence supporting each argument and explores the potential of genetically engineered plants and exogenous application of GB and proline to enhance plant stress tolerance. Further research is needed to optimize the use of these compounds in crop production in stressful environments (Ashraf & Foolad, 2007).
Pharmacological and Nutritional Properties of Prosopis Plants
Prosopis plants, native to America, Africa, and Asia, have long been used in traditional medicine and as food supplements. They are effective against various ailments, including asthma, diabetes, and malaria. Moreover, in vitro and in vivo studies have demonstrated their antiplasmodial, antipyretic, anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. The phytochemical composition, particularly the content of C-glycosyl flavonoids, is increasingly linked to these biological effects. This review provides a comprehensive overview of Prosopis plants' chemical composition, pharmacological, and food applications, from pre-clinical data to forthcoming clinical studies (Sharifi-Rad et al., 2019).
Toxicity and Biomedical Properties of Genus Prosopis
The genus Prosopis, comprising 44 species, is known for its adaptability and defensive chemical synthesis. Some Prosopis species have been historically used as ethnopharmacological treatments for various illnesses. This paper reviews the toxicity of Prosopis against different organisms and its potential as a source of nutraceuticals and phytopharmaceutical compounds. The selective toxic effects of plant derivatives indicate their potential as sources of new bioactive molecules (Persia et al., 2016).
Phytochemicals and Pharmacological Properties of Prosopis cineraria
Prosopis cineraria, or 'khejri', is renowned in the Ayurvedic system for its clinical properties. This plant is used for treating various ailments, and its phytochemical studies have revealed classes of phytochemicals like flavone derivatives, alkaloids, tannins, and steroids. This comprehensive literature survey aims to correlate the ethnomedicinal uses of P. cineraria with scientific studies, providing new insights into its phyto-pharmacological aspects (Chaudhary et al., 2017).
Propriétés
Numéro CAS |
14058-39-0 |
|---|---|
Nom du produit |
(+)-Prosopinine |
Formule moléculaire |
C18H35NO3 |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
12-[(2R,5S,6R)-5-hydroxy-6-(hydroxymethyl)piperidin-2-yl]dodecan-3-one |
InChI |
InChI=1S/C18H35NO3/c1-2-16(21)11-9-7-5-3-4-6-8-10-15-12-13-18(22)17(14-20)19-15/h15,17-20,22H,2-14H2,1H3/t15-,17-,18+/m1/s1 |
Clé InChI |
KYBOBXNXZQTAKA-NXHRZFHOSA-N |
SMILES isomérique |
CCC(=O)CCCCCCCCC[C@@H]1CC[C@@H]([C@H](N1)CO)O |
SMILES |
CCC(=O)CCCCCCCCCC1CCC(C(N1)CO)O |
SMILES canonique |
CCC(=O)CCCCCCCCCC1CCC(C(N1)CO)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



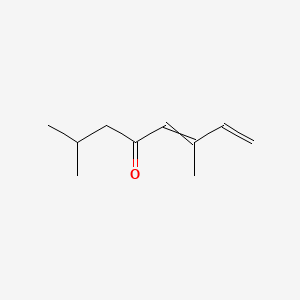
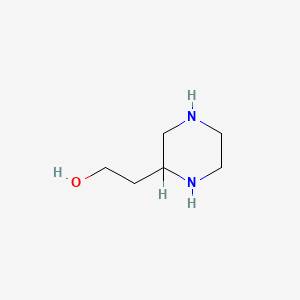
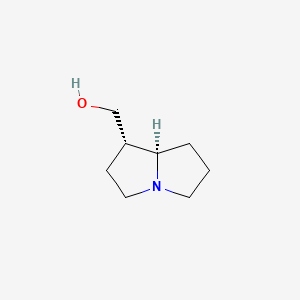
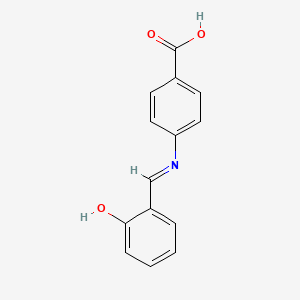
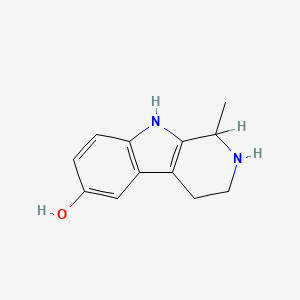
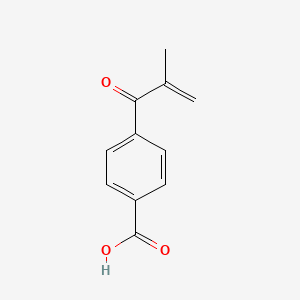
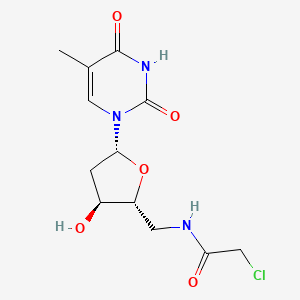
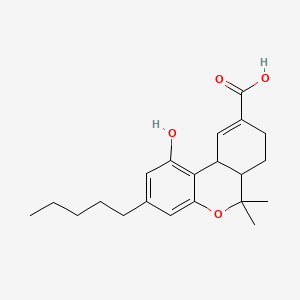
![1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione](/img/structure/B1197725.png)
